6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one typically involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol . Another method involves the preparation of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via a two-step synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include sodium azide and triphenylphosphine.
Oxidation and Reduction Reactions:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can lead to the formation of azide derivatives .
Scientific Research Applications
6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of CDK2/cyclin A2, which is crucial for cell cycle progression . Molecular docking studies have shown that this compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction leads to the alteration of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with potential CDK2 inhibitory activity.
Thioglycoside Derivatives: Compounds with similar cytotoxic activities against cancer cell lines.
Uniqueness
6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific structure, which allows it to effectively inhibit CDK2 and exhibit potent cytotoxic activities against various cancer cell lines . This makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C6H5ClN4O |
---|---|
Molecular Weight |
184.58 g/mol |
IUPAC Name |
6-chloro-1-methyl-3aH-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5ClN4O/c1-11-4-3(2-8-11)5(12)10-6(7)9-4/h2-3H,1H3 |
InChI Key |
FQIFSKBQQZUCKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=O)C2C=N1)Cl |
Origin of Product |
United States |
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